8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is a complex organic compound belonging to the class of chromeno[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes a chromene and a pyridine moiety, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide typically involves multicomponent reactions. One common approach is the reaction of aldehydes, malononitrile, and cyclohexanediones under specific conditions. For instance, the use of catalysts such as N,N-disulfopiperidiniumbisulfate in ethyl acetate under reflux conditions can yield high product efficiency . Microwave and ultrasonic radiation have also been employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve scalable multicomponent reactions using recyclable catalysts to minimize waste and improve efficiency. The use of continuous flow reactors and automated synthesis platforms can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions include various substituted chromeno[2,3-b]pyridines, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,10-Diamino-7-(2-chlorophenyl)-7H-benzo[7,8]chromeno[2,3-b]pyridine-9-carbonitrile: This compound shares a similar core structure but differs in the substituent groups, which can affect its biological activity and chemical properties.
Chromeno[2,3-b]chromenes: These compounds have a similar fused ring system and exhibit comparable biological activities.
Uniqueness
8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its isopropyl group, in particular, can influence its lipophilicity and interaction with biological membranes, enhancing its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C20H18N4O |
---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
13,15-diamino-11-propan-2-yl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile |
InChI |
InChI=1S/C20H18N4O/c1-10(2)15-13-8-7-11-5-3-4-6-12(11)18(13)25-20-16(15)17(22)14(9-21)19(23)24-20/h3-8,10,15H,1-2H3,(H4,22,23,24) |
InChI-Schlüssel |
HBUWGKDMAUXFSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2=C(C3=CC=CC=C3C=C2)OC4=C1C(=C(C(=N4)N)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.